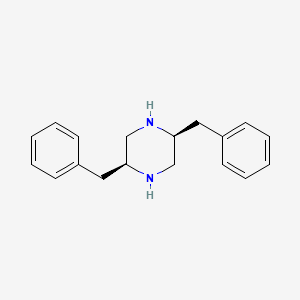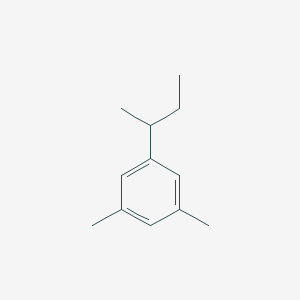
Benzene, 1,3-dimethyl-5-(1-methylpropyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,3-dimethyl-5-(1-methylpropyl) is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-5-sec-butylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one 1-methylpropyl group.
準備方法
The synthesis of Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be achieved through various synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene (m-xylene) with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product .
Industrial production methods may involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
化学反応の分析
Benzene, 1,3-dimethyl-5-(1-methylpropyl) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The oxidation typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C). These reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), resulting in the formation of nitro derivatives. Halogenation can be performed using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Benzene, 1,3-dimethyl-5-(1-methylpropyl) has various scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems. It may serve as a model compound for understanding the metabolism and toxicity of similar aromatic compounds.
Medicine: While not directly used as a drug, derivatives of this compound may have potential pharmaceutical applications. Research into its analogs could lead to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, fragrances, and as a solvent in various chemical processes.
作用機序
The mechanism of action of Benzene, 1,3-dimethyl-5-(1-methylpropyl) depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of electron-donating methyl groups enhances the reactivity of the benzene ring towards electrophiles.
In oxidation reactions, the compound’s alkyl side chains are susceptible to attack by oxidizing agents, leading to the formation of oxidized products such as carboxylic acids or ketones.
類似化合物との比較
Benzene, 1,3-dimethyl-5-(1-methylpropyl) can be compared with other similar compounds such as:
1,3-Dimethylbenzene (m-xylene): This compound lacks the 1-methylpropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1,3-Dimethyl-5-ethylbenzene: Similar in structure but with an ethyl group instead of a 1-methylpropyl group. This difference affects the compound’s physical properties and reactivity.
1,3-Dimethyl-5-isopropylbenzene: The isopropyl group provides different steric and electronic effects compared to the 1-methylpropyl group, influencing the compound’s behavior in chemical reactions.
The uniqueness of Benzene, 1,3-dimethyl-5-(1-methylpropyl) lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
939-37-7 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
1-butan-2-yl-3,5-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-11(4)12-7-9(2)6-10(3)8-12/h6-8,11H,5H2,1-4H3 |
InChIキー |
JRIIFSPDAWMGAN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC(=CC(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


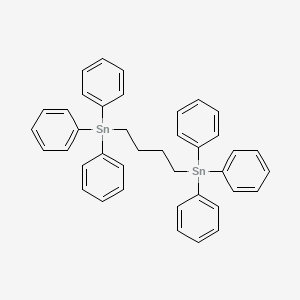
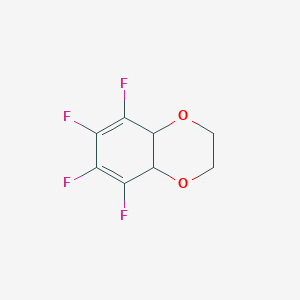

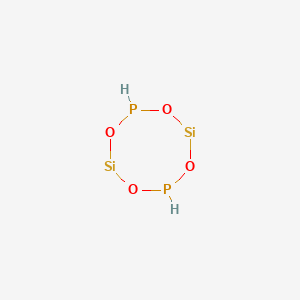
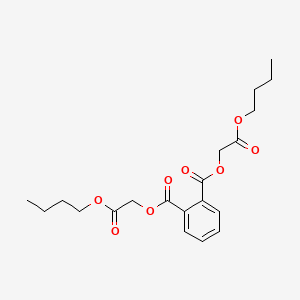

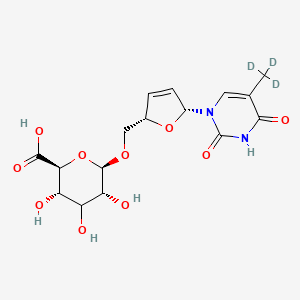



![[30]Annulene](/img/structure/B14747734.png)
